(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl ring, and a benzyl-methyl-amino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-propionamide typically involves multiple steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane ring.
Introduction of the benzyl-methyl-amino group: This step involves the alkylation of an amine with benzyl chloride and methyl iodide in the presence of a base such as sodium hydride.
Attachment of the propionamide group: The final step involves the reaction of the intermediate with (S)-2-amino-propionamide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl-methyl-amino group, where nucleophiles such as halides or hydroxides replace the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and alcohols.
Scientific Research Applications
(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-propionamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Biochemistry: It is used as a probe to study enzyme-substrate interactions and receptor binding affinities.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction cascades, ion channel modulation, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-propionamide: The enantiomer of the compound with similar but distinct biological activities.
2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-acetamide: A structurally similar compound with an acetamide group instead of a propionamide group.
N-Benzyl-N-methyl-cyclohexylamine: A simpler analog lacking the amino and propionamide groups.
Uniqueness
(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-propionamide is unique due to its chiral nature and the presence of multiple functional groups that contribute to its diverse chemical reactivity and biological activity. Its specific configuration and functional groups make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[benzyl(methyl)amino]cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(18)17(21)19-15-8-10-16(11-9-15)20(2)12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21)/t13-,15?,16?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMFYNMCVGMCZ-JEYLPNPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.